molecular formula C10H9N3O4 B1141356 2-NP-AOZ-d4 CAS No. 1007478-57-0

2-NP-AOZ-d4

Cat. No.: B1141356
CAS No.: 1007478-57-0
M. Wt: 239.22 g/mol
InChI Key: OHYXOGZWSSNLON-KGRNULLJSA-N
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Description

2-NP-AOZ-d4, also known as 3-(2-Nitrobenzylidenamino)-2-oxazolidinone-d4, is a deuterium-labeled compound used primarily as an analytical standard. It is a derivative of 2-NP-AOZ, which is a metabolite of the antibiotic furazolidone. The compound is often used in the quantification and analysis of nitrofuran metabolites in various food samples, such as shrimp, poultry meat, fish, honey, and milk .

Mechanism of Action

Target of Action

The primary target of 2-NP-AOZ-d4 is AOZ, a tissue-bound metabolite of Furazolidone . Furazolidone is an antimicrobial agent that has been used in veterinary medicine and aquaculture . The compound this compound is a deuterated derivative of 2-NP-AOZ, which is used specifically for the determination of AOZ residues .

Mode of Action

It is known that this compound is a deuterated compound of 2-np-aoz, which is a 2-nitrophenyl derivative of aoz . As a deuterated compound, this compound would have similar chemical properties to 2-NP-AOZ but with altered physical properties due to the presence of deuterium atoms. This could potentially affect its interaction with its targets.

Result of Action

It is known that this compound is used as an internal standard for the quantification and analysis of aoz residues . This suggests that the compound may be used in analytical procedures to detect and measure AOZ residues in various samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NP-AOZ-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-NP-AOZ. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

2-NP-AOZ-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-NP-AOZ-d4 is widely used in scientific research for various applications:

    Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of nitrofuran metabolites.

    Biology: Employed in studies involving the metabolism and detection of nitrofuran antibiotics in biological samples.

    Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of nitrofuran antibiotics in the body.

    Industry: Applied in food safety testing to detect residues of nitrofuran antibiotics in food products.

Comparison with Similar Compounds

2-NP-AOZ-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:

These compounds share similar applications but differ in their specific molecular structures and labeling, which can affect their analytical performance and suitability for different types of studies.

Properties

CAS No.

1007478-57-0

Molecular Formula

C10H9N3O4

Molecular Weight

239.22 g/mol

IUPAC Name

4,4,5,5-tetradeuterio-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2

InChI Key

OHYXOGZWSSNLON-KGRNULLJSA-N

SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H]

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]

Synonyms

3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4;  3-[(o-Nitrobenzylidene)_x000B_amino]-2-oxazolidinone-d4; 

Origin of Product

United States

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